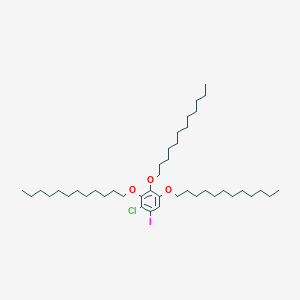
2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, iodine, and three dodecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the dodecyloxy groups through etherification reactions. The chlorination and iodination steps are then carried out using appropriate halogenating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its halogenated aromatic structure may interact with proteins, enzymes, or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene
- 2-Chloro-3,4,5-tris(dodecyloxy)-1-bromobenzene
Uniqueness
2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and properties compared to similar compounds. The dodecyloxy groups also contribute to its solubility and interaction with other molecules, making it a versatile compound for various applications.
Properties
CAS No. |
921229-83-6 |
|---|---|
Molecular Formula |
C42H76ClIO3 |
Molecular Weight |
791.4 g/mol |
IUPAC Name |
4-chloro-1,2,3-tridodecoxy-5-iodobenzene |
InChI |
InChI=1S/C42H76ClIO3/c1-4-7-10-13-16-19-22-25-28-31-34-45-39-37-38(44)40(43)42(47-36-33-30-27-24-21-18-15-12-9-6-3)41(39)46-35-32-29-26-23-20-17-14-11-8-5-2/h37H,4-36H2,1-3H3 |
InChI Key |
WYXBRZQGWJCZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















